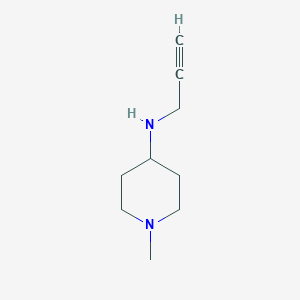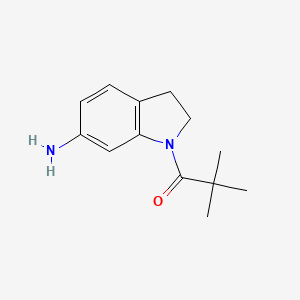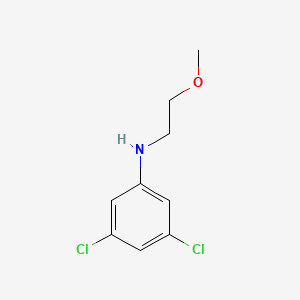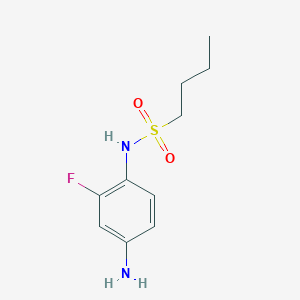
4-メチル-2-(1H-ピラゾール-1-イルメチル)キノリン-3-カルボン酸
説明
4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 薬物発見と開発
4-メチル-2-(1H-ピラゾール-1-イルメチル)キノリン-3-カルボン酸は、医薬品化学において汎用性の高い足場として役立ちます。 そのキノリンコアは、多くの薬理活性化合物に見られる共通のモチーフであり、その構造の改変は、新しい治療薬の発見につながる可能性があります 。キノリン環に結合したピラゾリルメチル基は、生体標的への結合親和性を高めるために利用でき、潜在的に、効力と選択性が向上した薬物の開発につながります。
有機合成: ヘテロ環化合物のビルディングブロック
合成有機化学では、この化合物は、複雑なヘテロ環構造の合成のためのビルディングブロックとして使用されます 。その反応性により、さまざまな官能基化反応が可能になり、化学者は多様な分子構造を構築できます。これは、創薬におけるハイスループットスクリーニングのための化合物のライブラリを生成するために特に役立ちます。
材料科学: 有機電子材料
4-メチル-2-(1H-ピラゾール-1-イルメチル)キノリン-3-カルボン酸のキノリン部分は、材料科学の分野で注目されています。 キノリン誘導体は、その電子特性で知られており、有機発光ダイオード(OLED)などの電子デバイスの開発に使用されます。キノリン環の電子豊富な性質は、有機電子材料の電荷輸送特性に貢献する可能性があります。
薬理学: 薬物作用の研究
この化合物の構造的特徴は、薬理学研究における薬物-受容体相互作用の研究のための候補としています。キノリン環におけるさまざまな置換基が生物活性にどのように影響するかを分析することにより、研究者は薬物作用の分子基盤についての洞察を得ることができ、新しい治療薬の合理的な設計に貢献できます。
環境科学: 環境修復における可能性
4-メチル-2-(1H-ピラゾール-1-イルメチル)キノリン-3-カルボン酸の化学的性質は、環境科学において汚染物質の修復のために利用できる可能性があります。さまざまな汚染物質と相互作用する可能性から、水処理や汚染制御への応用につながる可能性がありますが、この可能性を探るためにはさらなる研究が必要です。
プロテオミクス: タンパク質研究のためのツール
プロテオミクスでは、この化合物をタンパク質-リガンド相互作用を研究するためのプローブとして使用できます 。特定のタンパク質に選択的に結合する能力は、タンパク質機能の同定と特性評価に役立ち、細胞プロセスと疾患メカニズムを理解するために不可欠です。
特性
IUPAC Name |
4-methyl-2-(pyrazol-1-ylmethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFSBWKXZCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)






amine](/img/structure/B1414705.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)
